Triserine

CAS No.: 6620-98-0

Cat. No.: VC2511508

Molecular Formula: C9H17N3O7

Molecular Weight: 279.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6620-98-0 |

|---|---|

| Molecular Formula | C9H17N3O7 |

| Molecular Weight | 279.25 g/mol |

| IUPAC Name | 2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid |

| Standard InChI | InChI=1S/C9H17N3O7/c10-4(1-13)7(16)11-5(2-14)8(17)12-6(3-15)9(18)19/h4-6,13-15H,1-3,10H2,(H,11,16)(H,12,17)(H,18,19) |

| Standard InChI Key | XQJCEKXQUJQNNK-UHFFFAOYSA-N |

| Isomeric SMILES | C([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)O)N)O |

| SMILES | C(C(C(=O)NC(CO)C(=O)NC(CO)C(=O)O)N)O |

| Canonical SMILES | C(C(C(=O)NC(CO)C(=O)NC(CO)C(=O)O)N)O |

Introduction

Chemical Properties and Structure

Triserine exhibits specific chemical properties that define its behavior in various biological and chemical systems. Its structural composition reveals important insights into its functionality and potential applications.

Basic Chemical Properties

Triserine presents with several distinctive chemical characteristics that define its behavior in experimental and biological settings:

| Property | Value | Source |

|---|---|---|

| CAS Number | 6620-98-0 | |

| Molecular Formula | C9H17N3O7 | |

| Molecular Weight | 279.25 g/mol | |

| UNII | E1I56B264V | |

| Defined Stereocenters | 3/3 | |

| Optical Activity | Unspecified | |

| Charge | 0 |

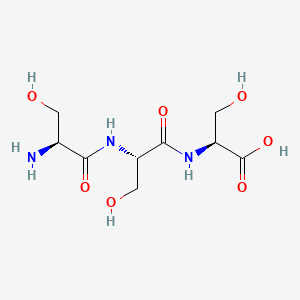

The chemical structure of Triserine features three serine units linked through lactone bonds, forming a tri-lactone configuration. This arrangement creates a molecule with three defined stereocenters, contributing to its specific spatial arrangement and interaction capabilities. The compound's molecular structure enables it to participate in various biochemical processes, particularly those involving metal ion interactions and catalytic activities. The presence of multiple functional groups within its structure facilitates diverse chemical reactions and biological interactions that underpin its utility in research applications.

Structural Representation

Biological Significance

Triserine demonstrates considerable biological significance, particularly through its role as a siderophore and its interactions with various biological systems. Understanding these biological functions provides insights into its potential applications in biotechnology and medicine.

Siderophore Activity

One of the most notable biological functions of Triserine is its activity as a siderophore. Siderophores are specialized molecules produced by microorganisms to bind and transport iron in biological systems. Triserine's trilactone structure provides an effective configuration for chelating iron ions, allowing it to facilitate iron uptake by various bacteria. This function is particularly important in iron-limited environments where microorganisms must compete for this essential nutrient. The ability of Triserine to sequester iron makes it a significant factor in microbial ecology and potentially in medical applications related to bacterial infections. The siderophore activity of Triserine represents a critical aspect of its biological significance, influencing bacterial growth, virulence, and interactions within complex microbial communities.

Metal Ion Chelation Properties

Triserine belongs to a group of chiral triscatechol siderophores that exhibit enantiomeric Fe(III) coordination. Research has demonstrated that the chirality of these siderophores significantly influences their metal-ion chelation properties. Interestingly, studies have revealed that the handedness of metal-ion chelation is primarily determined by the chirality of the lysine unit rather than the serine residues. This selective chelation capability allows Triserine to form stable complexes with iron and potentially other metal ions, influencing their bioavailability and transport within biological systems. The selective metal binding properties of Triserine provide opportunities for its application in various contexts, including environmental remediation, pharmaceutical development, and biotechnological processes requiring controlled metal ion availability.

Research Findings and Applications

The research landscape surrounding Triserine encompasses multiple scientific disciplines and reveals diverse potential applications. Ongoing investigations continue to expand our understanding of this compound's utilities.

Radiochemical Investigations

Comparison with Related Compounds

To better understand Triserine's unique properties and applications, it is valuable to compare it with related compounds, particularly other serine derivatives and peptides. While Triserine consists of three serine units linked through lactone bonds, other serine-containing compounds exhibit different structural arrangements and functional properties.

Comparison with Other Serine Derivatives

Comparing Triserine with other serine derivatives provides insights into the influence of structural modifications on functional properties:

| Compound | Molecular Formula | Structure Type | Primary Function | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Triserine | C9H17N3O7 | Tri-serine tri-lactone | Siderophore, iron chelation | 279.25 |

| Serine, 3TMS derivative | C12H31NO3Si3 | Silylated serine | Analytical standard | 321.64 |

| Tryptophylserine | C14H17N3O4 | Dipeptide | Peptide signaling | 291.30 |

The structural differences between these compounds significantly influence their biological activities and applications. While Triserine functions primarily as a siderophore for iron chelation and transport, other serine derivatives serve different purposes. For instance, silylated serine derivatives like the 3TMS variant are commonly used as analytical standards in mass spectrometry and chromatography. Tryptophylserine, a dipeptide containing tryptophan and serine, likely functions in peptide signaling pathways. These comparisons highlight how modifications to serine-containing compounds can dramatically alter their functional properties and applications in research and biotechnology.

Future Research Directions

The distinctive properties of Triserine suggest several promising avenues for future research and development. Expanding investigations into this compound's applications could yield significant advances in multiple scientific domains. Future research might focus on exploring Triserine's potential in developing novel antimicrobial strategies, given its role in iron acquisition by bacteria. By understanding and potentially inhibiting these iron-acquisition mechanisms, researchers could develop new approaches to combat bacterial infections, particularly those caused by pathogens that rely on siderophores for virulence. Additionally, investigating Triserine's metal-binding properties could lead to applications in environmental remediation, specifically for removing heavy metals from contaminated sites or industrial waste streams. The compound's specific binding capabilities might also be harnessed for developing biosensors for detecting metal ions in various samples, ranging from environmental monitoring to medical diagnostics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume